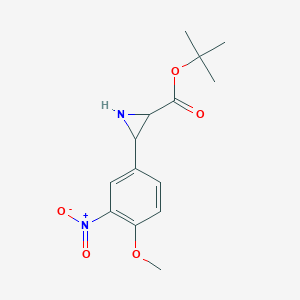![molecular formula C11H16N5O6P B12070680 [4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)
[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate is a complex organic compound that belongs to the class of nucleotides. This compound is structurally related to nucleic acids and plays a significant role in various biochemical processes. It is known for its involvement in cellular energy transfer and signal transduction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the cyclopentyl group and the phosphate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels.
化学反应分析
Types of Reactions
[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, which may have distinct biochemical properties.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s reactivity and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction can produce dephosphorylated forms. Substitution reactions can result in the formation of analogs with modified functional groups.
科学研究应用
Chemistry
In chemistry, [4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various nucleotides and nucleosides, which are essential for studying DNA and RNA synthesis.
Biology
In biological research, this compound is crucial for understanding cellular processes such as energy transfer and signal transduction. It is often used in studies involving enzyme kinetics, metabolic pathways, and cellular signaling mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in treating metabolic disorders, as well as its potential use in drug delivery systems and as a diagnostic tool.
Industry
In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and biotechnology products. Its role as a key intermediate in various synthetic processes makes it valuable for large-scale manufacturing.
作用机制
The mechanism of action of [4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. It primarily functions by participating in phosphorylation reactions, which are critical for energy transfer and signal transduction. The compound interacts with enzymes such as kinases and phosphatases, modulating their activity and influencing various cellular processes.
相似化合物的比较
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, structurally similar but with three phosphate groups.
Guanosine monophosphate (GMP): Another nucleotide involved in cellular signaling, with a similar purine base.
Cytidine monophosphate (CMP): A nucleotide with a different base but similar phosphate and sugar components.
Uniqueness
What sets [4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate apart is its specific structure, which allows it to participate in unique biochemical reactions and pathways. Its role in both energy transfer and signal transduction makes it a versatile and essential compound in various scientific and industrial applications.
属性
IUPAC Name |
[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O6P/c12-11-14-9-8(10(18)15-11)13-4-16(9)6-1-5(7(17)2-6)3-22-23(19,20)21/h4-7,17H,1-3H2,(H2,19,20,21)(H3,12,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSUFNBAQAVKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1COP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B12070597.png)

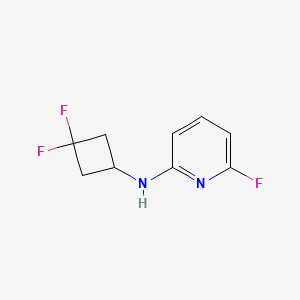
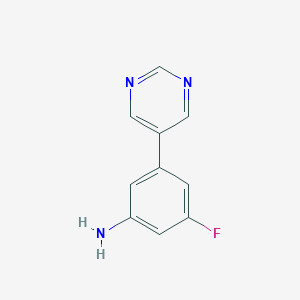

![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)

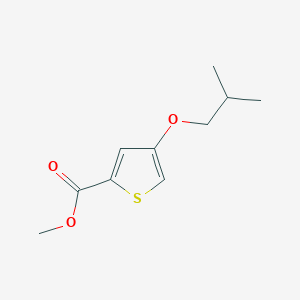
![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)
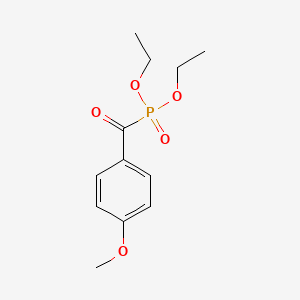
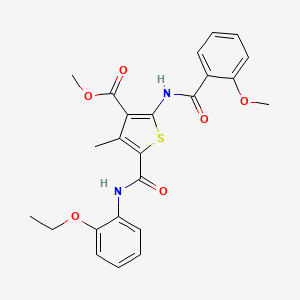
![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
